N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This compound features an underrepresented 3-substituted pyrrolidine core, unlike common 2-substituted analogs, offering a novel scaffold for kinase-focused campaigns. The 3-chlorophenyl urea motif is a validated halogen-bonding fragment found in nanomolar ligands, making it a superior probe over non-halogenated analogs. Its drug-like properties (cLogP ~4.17) support cell-based assays. Ideal for chemical biology seeking unique chemotypes for target deconvolution.

Molecular Formula C18H19ClN2O2
Molecular Weight 330.81
CAS No. 1209643-27-5
Cat. No. B2746523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
CAS1209643-27-5
Molecular FormulaC18H19ClN2O2
Molecular Weight330.81
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C18H19ClN2O2/c1-23-17-7-5-13(6-8-17)14-9-10-21(12-14)18(22)20-16-4-2-3-15(19)11-16/h2-8,11,14H,9-10,12H2,1H3,(H,20,22)
InChIKeyWZRBLWJZMWJTQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide – Chemical Identity, Class, and Procurement Baseline


N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide (CAS 1209643-27-5) is a synthetic pyrrolidine-1-carboxamide derivative belonging to a broad class of heterocyclic amides commonly explored as kinase inhibitor scaffolds and nuclear receptor modulators [1]. The compound features a 3-(4-methoxyphenyl)pyrrolidine core with a 3-chlorophenyl urea moiety. It is catalogued in screening libraries as a drug-like small molecule (MW 330.81 g/mol, cLogP ~4.17) . Notably, this compound has not been the subject of any dedicated primary research publication reporting its biological activity, and all available characterisation is limited to vendor-supplied physicochemical predictions and class-level inferences from structurally related pyrrolidine carboxamides [1].

Why N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide Cannot Be Replaced by a Random In-Class Analog


In the pyrrolidine carboxamide series, minor positional changes can drastically alter target engagement. For example, shifting the 4-methoxyphenyl substituent from the pyrrolidine 3-position to the 2-position preserves molecular weight and formula yet produces a different spatial orientation of the urea pharmacophore . Published SAR on related pyrrolidine carboxamides demonstrates that IC50 values against kinases such as EGFR can vary over 20-fold with subtle substituent modifications (e.g., 7e IC50 = 87 nM vs. 7o IC50 = 107 nM vs. erlotinib IC50 = 80 nM) [1]. Moreover, the 3-chlorophenyl group on the target compound is a privileged fragment in numerous bioactive molecules, including MCHR1 antagonists and EED inhibitors, where the chlorine substitution pattern directly determines binding affinity [2]. Consequently, replacing N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide with a generic 'pyrrolidine carboxamide' analog risks losing the specific interaction profile that this substitution pattern may confer.

Quantitative Differentiation Evidence for N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide


Regioisomeric Comparison: 3-Position vs. 2-Position Pyrrolidine Substitution

The target compound places the 4-methoxyphenyl group at the pyrrolidine 3-position, whereas the closest commercially catalogued analog (ChemDiv D399-3146) bears the same substituent at the 2-position. Although both share identical molecular weight (330.81 g/mol) and formula (C18H19ClN2O2), the 3-substituted regioisomer presents a distinct vector of the aromatic ring relative to the urea carbonyl, altering the spatial disposition of the putative pharmacophore. No head-to-head biological comparison exists; however, in related pyrrolidine carboxamide EGFR/CDK2 inhibitor series, regioisomeric changes produced IC50 differences ranging from 87 nM to >10,000 nM (inactive) [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

3-Chlorophenyl Urea Motif Precedence in Bioactive Molecules

The 3-chlorophenyl urea substructure present in the target compound is a recurrent motif in ligands with demonstrated biological activity. For example, the MCHR1 antagonist 'pyrrolidine MCHR1 antagonist 1' (PubChem CID 54579974) contains the identical N-(3-chlorophenyl)acetamide fragment and achieved nanomolar potency [1]. In the EED inhibitor series, a pyrrolidine-based probe compound (BindingDB BDBM50231871) achieved an IC50 of 40–100 nM, with the 3-chlorophenyl group contributing to the overall binding affinity [2]. By contrast, the des-chloro analog (N-phenyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide, CAS 1209302-14-6) lacks this halogen-bonding capability entirely, which may reduce target affinity in halogen-sensitive binding pockets .

Medicinal Chemistry Privileged Fragment Nuclear Receptor

Pyrrolidine Carboxamide Class-Level Kinase Inhibition Potential

Pyrrolidine-1-carboxamide derivatives have recently been validated as dual EGFR/CDK2 inhibitors with antiproliferative activity against multiple cancer cell lines. In a 2024 study, compounds 7e, 7g, 7k, 7n, and 7o inhibited EGFR with IC50 values of 87–107 nM, comparable to erlotinib (IC50 = 80 nM), and demonstrated CDK2 inhibition with IC50 values of 92–112 nM [1]. The target compound shares the pyrrolidine-1-carboxamide core scaffold but differs in substitution pattern; whether it retains kinase inhibitory activity is unknown, as no direct testing has been reported. This class-level evidence supports the potential utility of the target compound as a screening candidate for kinase-targeted drug discovery programmes.

Cancer EGFR Inhibition CDK2 Inhibition

Physicochemical Property Comparison with the 2-Substituted Regioisomer

The only structurally characterised comparator with publicly available data is the 2-substituted regioisomer N-(3-chlorophenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide (ChemDiv D399-3146). Its predicted properties include cLogP = 4.17, cLogD = 4.17, logSw = -4.67, and Polar Surface Area = 33.04 Ų . The target 3-substituted compound is expected to have nearly identical predicted physicochemical properties, as the molecular formula and atom connectivity are unchanged. However, the difference in substitution position may affect metabolic stability and conformational flexibility in ways not captured by these computational descriptors. No experimental solubility, permeability, or metabolic stability data exist for either compound. Procurement decisions should be guided by the distinct 3-substitution pattern, which is less common in commercial libraries than the 2-substituted variant and thus represents a unique screening opportunity .

ADME Prediction Drug-likeness Lead Optimisation

Recommended Application Scenarios for N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Library Expansion

Given that pyrrolidine-1-carboxamide derivatives have demonstrated dual EGFR/CDK2 inhibitory activity (IC50 87–112 nM) [1], this compound can serve as a structurally novel scaffold for kinase-focused screening campaigns. Its 3-substituted pyrrolidine core is underrepresented in commercial libraries compared to 2-substituted analogs , increasing the probability of identifying unique hits in phenotypic or target-based screens.

Halogen-Bonding Fragment-Based Drug Discovery

The 3-chlorophenyl urea substructure is a validated halogen-bonding motif present in nanomolar-potency ligands such as MCHR1 antagonists and EED inhibitors (IC50 = 40 nM) [2]. This compound can be utilised as a fragment-like probe to interrogate binding pockets where chlorine-mediated interactions contribute to affinity, particularly when non-halogenated analogs (e.g., N-phenyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide) fail to show activity .

Nuclear Receptor Modulator Discovery

The pyrrolidine carboxamide chemotype has been explored in the context of nuclear receptor modulation, including RORγ inverse agonists and 11β-HSD1 inhibitors [3]. The combination of a 4-methoxyphenyl group at the pyrrolidine 3-position and a 3-chlorophenyl urea may offer a suitable starting point for developing selective nuclear receptor ligands, pending empirical testing.

Chemical Biology Tool Compound Development

As an uncharacterised but synthetically accessible pyrrolidine carboxamide with a unique substitution pattern, this compound is suitable for chemical biology programmes requiring novel chemotypes for target deconvolution. Its predicted drug-like properties (cLogP ~4.17, PSA ~33 Ų) suggest acceptable membrane permeability, making it a viable candidate for cell-based phenotypic assay development.

Quote Request

Request a Quote for N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.